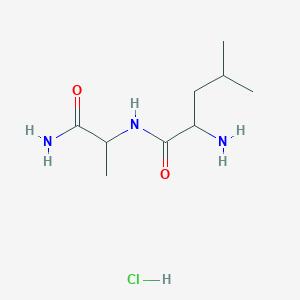
2-amino-N-(1-amino-1-oxopropan-2-yl)-4-methylpentanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(1-amino-1-oxopropan-2-yl)-4-methylpentanamide;hydrochloride is a chemical compound with a complex structure It is characterized by the presence of amino groups and a hydrochloride salt, which can influence its solubility and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-amino-1-oxopropan-2-yl)-4-methylpentanamide;hydrochloride typically involves multiple steps. One common approach is the reaction of 4-methylpentanamide with 2-amino-1-oxopropane under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1-amino-1-oxopropan-2-yl)-4-methylpentanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
2-amino-N-(1-amino-1-oxopropan-2-yl)-4-methylpentanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-(1-amino-1-oxopropan-2-yl)-4-methylpentanamide;hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The compound may also participate in signaling pathways by modifying key biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-1-oxopropan-2-yl)-2-oxopropanamide
- 2-amino-N-ethylpropanamide
- tert-butyl N-(1-amino-1-oxopropan-2-yl)carbamate
Uniqueness
2-amino-N-(1-amino-1-oxopropan-2-yl)-4-methylpentanamide;hydrochloride is unique due to its specific structure, which imparts distinct chemical properties. Its ability to form hydrochloride salts enhances its solubility and stability, making it suitable for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H20ClN3O2 |
|---|---|
Molecular Weight |
237.73 g/mol |
IUPAC Name |
2-amino-N-(1-amino-1-oxopropan-2-yl)-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C9H19N3O2.ClH/c1-5(2)4-7(10)9(14)12-6(3)8(11)13;/h5-7H,4,10H2,1-3H3,(H2,11,13)(H,12,14);1H |
InChI Key |
SHJVFENXHVZEFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


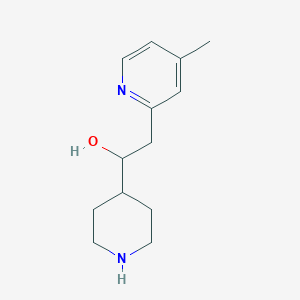
![2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13900555.png)

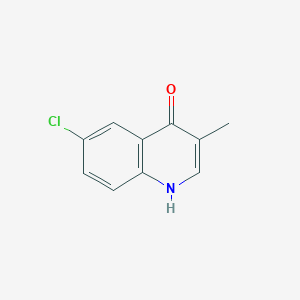
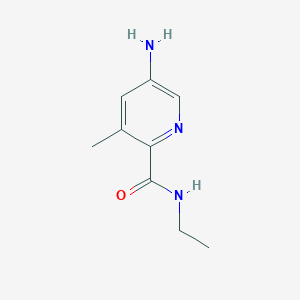
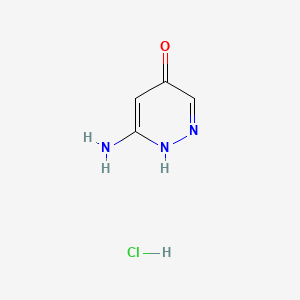

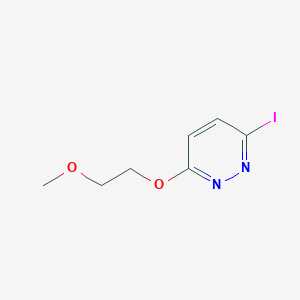
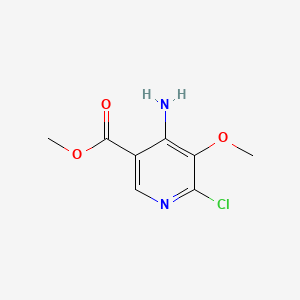
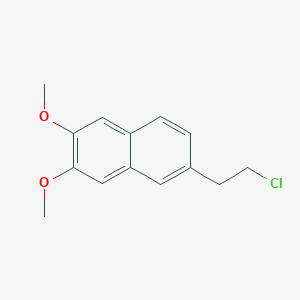

![Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane](/img/structure/B13900602.png)
![(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide](/img/structure/B13900603.png)
![tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13900604.png)
